molecular formula C18H16INO B2916982 3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one CAS No. 358354-85-5

3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one

Cat. No.: B2916982
CAS No.: 358354-85-5
M. Wt: 389.236
InChI Key: WEHWHBIOJADTLP-UHFFFAOYSA-N
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Description

3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one is an organic compound characterized by the presence of an iodophenyl group and a phenyl group attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one typically involves the reaction of 4-iodoaniline with a suitable cyclohexenone derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one is unique due to its specific combination of functional groups and the cyclohexenone ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one, a compound characterized by its unique structural features, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16INO, with a molecular weight of approximately 389.24 g/mol. The compound features a cyclohexenone ring, an iodophenyl group, and an amino group, which contribute to its chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodoaniline with cyclohexenone derivatives. A common method employed is the Suzuki–Miyaura coupling reaction , which utilizes palladium catalysts to facilitate the formation of carbon-carbon bonds under mild conditions. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, one study demonstrated that derivatives of this compound inhibited the growth of breast cancer cells through the activation of caspase pathways .

Antibacterial Activity

In addition to anticancer properties, this compound has been investigated for its antibacterial activity. Preliminary studies suggest that it exhibits inhibitory effects against Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis or function .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It may modulate receptor activity associated with cell signaling pathways, influencing cellular responses to external stimuli.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Breast Cancer Study : A study involving various derivatives showed that modifications to the phenyl group enhanced cytotoxicity against MCF-7 breast cancer cells, indicating structure-activity relationships that could inform future drug design .
  • Antibacterial Screening : Another study tested the compound against a panel of bacterial strains, revealing promising results against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

Comparative Analysis

PropertyThis compoundSimilar Compounds
Molecular FormulaC18H16INOVaries (e.g., C18H17ClN)
Molecular Weight389.24 g/molVaries (e.g., 423.68 g/mol)
Anticancer ActivitySignificant in vitro activityVaries based on structure
Antibacterial ActivityActive against Gram-positive bacteriaVaries; some are inactive

Properties

IUPAC Name

3-(4-iodoanilino)-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16INO/c19-15-6-8-16(9-7-15)20-17-10-14(11-18(21)12-17)13-4-2-1-3-5-13/h1-9,12,14,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHWHBIOJADTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=CC=C(C=C2)I)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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